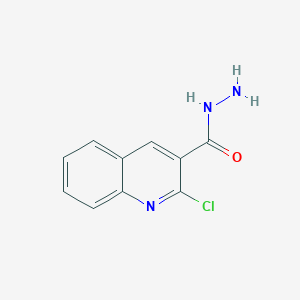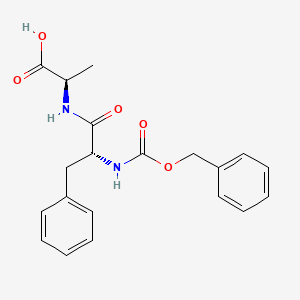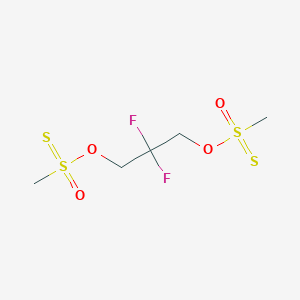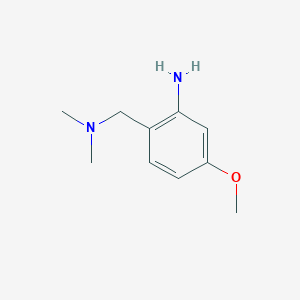
Benzocaine fructoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzocaine fructoside is a synthetic carbohydrate derivative of benzocaine, a well-known local anesthetic. This compound is formed by glycosylating benzocaine with fructose, resulting in a molecule that retains the anesthetic properties of benzocaine while potentially offering enhanced solubility and bioavailability . This compound is primarily used in research settings and has shown promise in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzocaine fructoside is synthesized through a multi-step process that involves the glycosylation of benzocaine. The general synthetic route includes:
Preparation of Benzocaine: Benzocaine is synthesized from p-aminobenzoic acid via Fischer esterification.
Glycosylation: Benzocaine is then reacted with fructose under acidic conditions to form this compound.
Industrial Production Methods: Continuous-flow synthesis techniques could be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: Benzocaine fructoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed studies on its oxidation are limited.
Reduction: Reduction reactions can modify the glycosidic bond or the benzocaine moiety.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly on the benzocaine part of the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the benzocaine moiety .
Aplicaciones Científicas De Investigación
Benzocaine fructoside has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of glycosylation and carbohydrate chemistry.
Biology: Investigated for its potential as a local anesthetic with improved solubility and bioavailability.
Medicine: Explored for its potential use in topical formulations for pain relief.
Mecanismo De Acción
The mechanism of action of benzocaine fructoside is similar to that of benzocaine. It works by diffusing into nerve cells and binding to sodium channels, preventing the influx of sodium ions. This action blocks nerve impulse transmission, resulting in localized anesthesia . The glycosylation with fructose may enhance the compound’s solubility and bioavailability, potentially improving its efficacy in certain applications.
Comparación Con Compuestos Similares
Procaine: Another local anesthetic with a similar structure but different pharmacokinetic properties.
Tetracaine: A more potent local anesthetic with a longer duration of action.
Butamben: Used for surface anesthesia with a structure similar to benzocaine.
Uniqueness: Benzocaine fructoside stands out due to its glycosylation, which may offer advantages in terms of solubility and bioavailability. This modification can potentially enhance its application in various fields, making it a unique derivative of benzocaine .
Propiedades
Fórmula molecular |
C15H21NO7 |
|---|---|
Peso molecular |
327.33 g/mol |
Nombre IUPAC |
ethyl 4-[[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]amino]benzoate |
InChI |
InChI=1S/C15H21NO7/c1-2-22-14(21)9-3-5-10(6-4-9)16-15(8-18)13(20)12(19)11(7-17)23-15/h3-6,11-13,16-20H,2,7-8H2,1H3/t11-,12-,13+,15?/m1/s1 |
Clave InChI |
QPYPPHVWJURKPP-DPORPMIOSA-N |
SMILES isomérico |
CCOC(=O)C1=CC=C(C=C1)NC2([C@H]([C@@H]([C@H](O2)CO)O)O)CO |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)NC2(C(C(C(O2)CO)O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,8-Dibromobenzo[c]cinnoline](/img/structure/B12847510.png)

![4-amino-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12847519.png)



![4-Chloro-5-iodo-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12847556.png)
![2-{[2-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol](/img/structure/B12847558.png)
![4-Benzyl-1-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-1,4-diazepan-5-one](/img/structure/B12847575.png)
